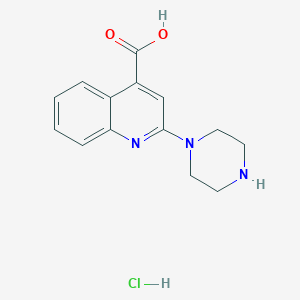

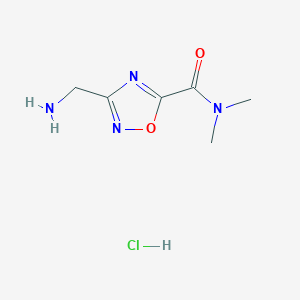

![molecular formula C13H20N2O B1451133 N-Ethyl-3-[(1-phenylethyl)amino]propanamide CAS No. 1040690-06-9](/img/structure/B1451133.png)

N-Ethyl-3-[(1-phenylethyl)amino]propanamide

Übersicht

Beschreibung

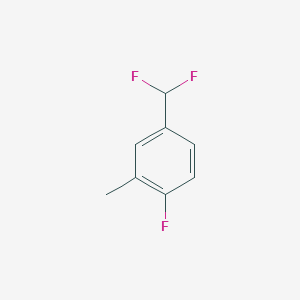

N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a biochemical used for proteomics research . It has a molecular formula of C13H20N2O and a molecular weight of 220.31 .

Molecular Structure Analysis

The molecular structure of N-Ethyl-3-[(1-phenylethyl)amino]propanamide can be represented by the SMILES notation: CCNC(=O)CCNC©C1=CC=CC=C1 .Chemical Reactions Analysis

The metabolic pathways of new fentanyl analogs, including N-Ethyl-3-[(1-phenylethyl)amino]propanamide, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of compounds structurally related to N-Ethyl-3-[(1-phenylethyl)amino]propanamide, exploring their potential as antibacterial and antifungal agents. The synthesis of azole derivatives from related propanamide compounds has demonstrated antibacterial activity against specific strains, indicating the utility of these compounds in developing new antimicrobials (Tumosienė et al., 2012).

Anticonvulsant Studies

Isomeric derivatives of N-Benzyl-3-[(chlorophenyl)amino]propanamides have been prepared and shown to possess significant anticonvulsant activities, suggesting their potential use in treating epilepsy and related disorders (Idris et al., 2011).

Chiral Derivatives and Asymmetric Synthesis

The preparation of chiral derivatives containing the alpha-phenylethyl group from related propanamides provides useful starting materials for the asymmetric synthesis of beta-amino acids. This methodology offers a straightforward approach to synthesizing biologically relevant alpha-substituted-beta-amino acids, crucial for medicinal chemistry (Guzmán-Mejía et al., 2007).

Anticancer and Antioxidant Activity

Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, structurally related to N-Ethyl-3-[(1-phenylethyl)amino]propanamide, have been synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives exhibited significant activity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Fluorescent Chemosensors

Compounds derived from N-Ethyl-3-[(1-phenylethyl)amino]propanamide have been explored as chemosensors for detecting metal ions in aqueous solutions. These chemosensors demonstrate the potential for environmental monitoring and analytical chemistry applications (Kim et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The future directions of N-Ethyl-3-[(1-phenylethyl)amino]propanamide and similar compounds are likely to be influenced by ongoing research into fentanyl analogs. These compounds have potential for producing addiction and severe adverse effects including coma and death . Therefore, understanding their metabolic pathways and developing methods to detect and mitigate their misuse are important areas of future research.

Eigenschaften

IUPAC Name |

N-ethyl-3-(1-phenylethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-14-13(16)9-10-15-11(2)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEOLMNODGTXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCNC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)

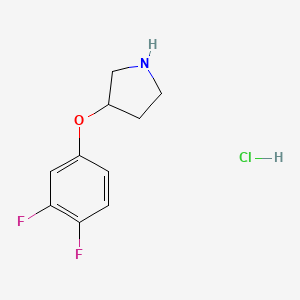

![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)